
N1-(3-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research
Aplicaciones Científicas De Investigación
N1-(3-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials with specific properties.
Métodos De Preparación
The synthesis of N1-(3-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the fluorophenyl intermediate:
Synthesis of the isopropylpiperidinyl intermediate: This involves the alkylation of piperidine with isopropyl halides.
Coupling reaction: The final step involves the coupling of the fluorophenyl and isopropylpiperidinyl intermediates using oxalyl chloride to form the oxalamide linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
N1-(3-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of N1-(3-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the isopropylpiperidinyl moiety may contribute to the compound’s overall stability and bioavailability. The oxalamide linkage plays a crucial role in maintaining the structural integrity of the molecule.
Comparación Con Compuestos Similares
N1-(3-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-(3-chlorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding affinity.
N1-(3-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide: This compound has a methyl group instead of an isopropyl group, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N'-(3-fluorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-12(2)21-8-6-13(7-9-21)11-19-16(22)17(23)20-15-5-3-4-14(18)10-15/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMLPZQVIFELHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine](/img/new.no-structure.jpg)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2609663.png)

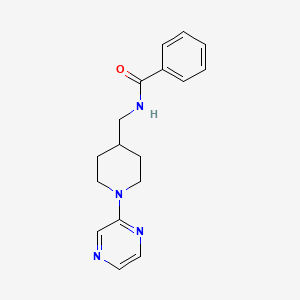
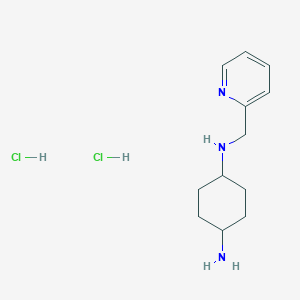
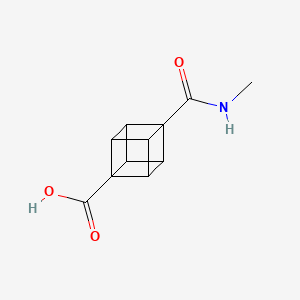
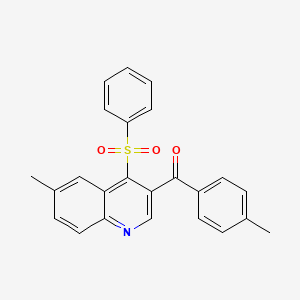
![methyl 2-[6-(2-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2609673.png)
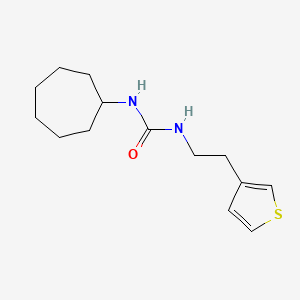
![methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2609676.png)
![N-isopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2609678.png)
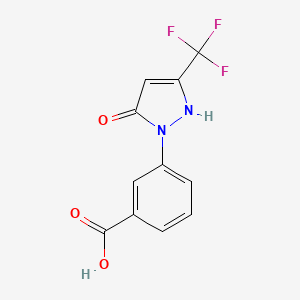
![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2609681.png)
![4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2609682.png)
